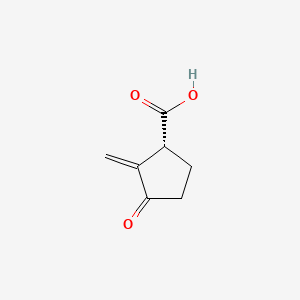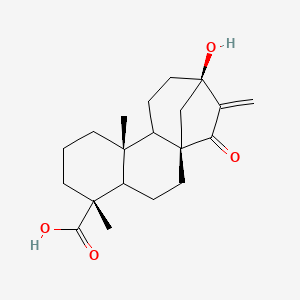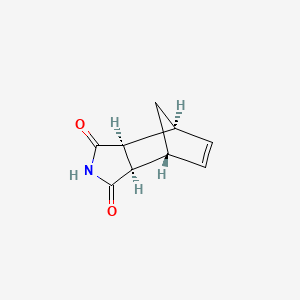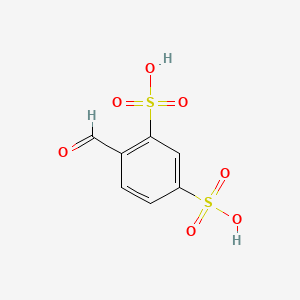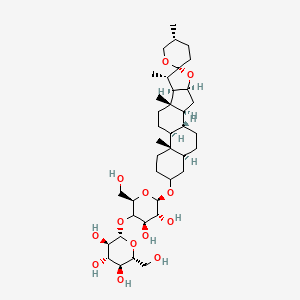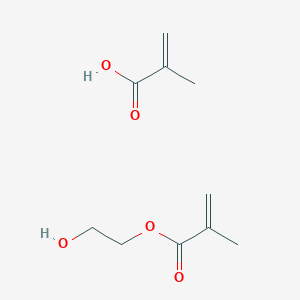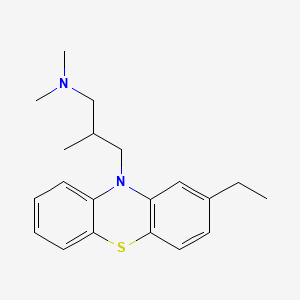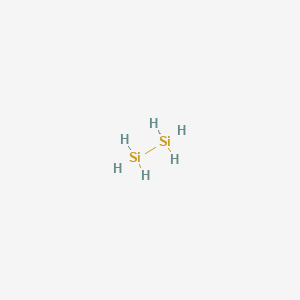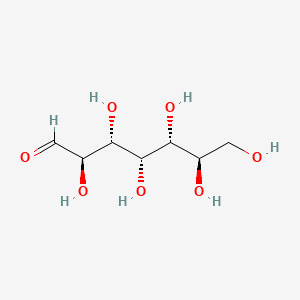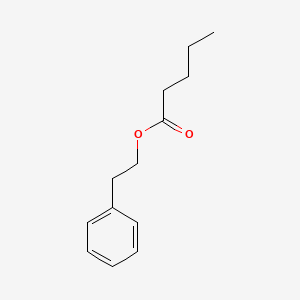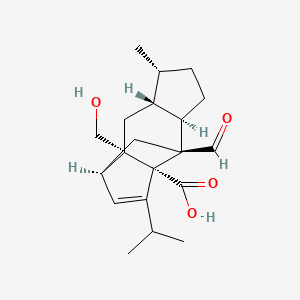
6-O-Methylglucose
概要
説明
6-O-Methylglucose is a derivative of glucose where a methyl group is attached to the oxygen atom at the sixth carbon position. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields. It is commonly found in certain polysaccharides produced by mycobacteria, such as the this compound lipopolysaccharides .
作用機序
Target of Action
6-O-Methylglucose, also known as 6-O-methyl-D-glucose, is a glucose analogue that preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . It is also involved in the synthesis of mycobacterial methylglucose lipopolysaccharides (MGLPs), which are implicated in the adaptation of mycobacteria to various stress conditions .
Mode of Action
The compound interacts with its targets, primarily the GLUT2 glucose transporter, and inhibits glucose-induced insulin secretion through its ability to inhibit the beta cell glucose sensor glucokinase . It also plays a role in the biosynthesis of MGLPs, with the key gene for GG synthesis considered essential for Mycobacterium tuberculosis growth .
Biochemical Pathways
this compound is involved in the biosynthesis of MGLPs, which are composed of α-(1→4)-linked glucose or this compound units with a 3-O-methylglucose at the nonreducing end . It is also implicated in the metabolism of glucosylglycerate (GG), a glycoside that has been linked to the adaptation of mycobacteria to nitrogen starvation and thermal stress .
Result of Action
The primary result of this compound’s action is the inhibition of glucose-induced insulin secretion, which can lead to a state of insulin-dependent diabetes . In the context of mycobacteria, it contributes to the synthesis of MGLPs, which are crucial for the organism’s survival under stress conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, can enhance its accumulation in pancreatic beta cells . In the case of mycobacteria, the compound’s action is crucial for their adaptation to nitrogen starvation and thermal stress .
生化学分析
Biochemical Properties
6-O-Methylglucose plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is hexokinase, which phosphorylates the compound to form this compound-6-phosphate . This phosphorylation is crucial for the compound’s involvement in metabolic pathways. Additionally, this compound can interact with glycoside hydrolases, which can further modify the compound and influence its biochemical properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In plant cells, for example, this compound is phosphorylated by hexokinase but is not perceived as a sugar, leading to unique cellular responses . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in sugar-starved plant cells, this compound can induce proteolysis and lipolysis, similar to the effects observed during sugar starvation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound exerts its effects through binding interactions with enzymes such as hexokinase, leading to its phosphorylation . This phosphorylation event is a key step in the compound’s metabolic pathway. Additionally, this compound can influence gene expression by modulating signaling pathways that respond to sugar availability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, this compound can undergo phosphorylation and other modifications that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . In some cases, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is its phosphorylation by hexokinase to form this compound-6-phosphate . This phosphorylated form can then enter various metabolic pathways, influencing metabolic flux and metabolite levels. Additionally, this compound can interact with glycoside hydrolases, further modifying its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, for example, this compound is transported into cells and phosphorylated by hexokinase . This transport and phosphorylation process is crucial for the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. In plant cells, this compound is primarily localized in the cytoplasm, where it undergoes phosphorylation by hexokinase . This localization is essential for its involvement in metabolic pathways and its effects on cellular processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-methylglucose-containing polysaccharides involves the use of alpha-, beta-, and gamma-cyclodextrins as starting materials. The synthetic route is flexible and general, allowing the production of a series of this compound-containing polysaccharides ranging from 6-mer to 20-mer. The Mukaiyama glycosidation is adopted to couple the glycosyl donors with the glycosyl acceptors .
Industrial Production Methods: A practical and scalable method has been discovered to selectively cleave the cyclodextrin derivatives and furnish the linear precursors to the glycosyl donors and acceptors. This method is suitable for industrial-scale production of this compound-containing polysaccharides .
化学反応の分析
Types of Reactions: 6-O-Methylglucose undergoes various chemical reactions, including oxidation, reduction, and substitution. The Mukaiyama glycosidation reaction is particularly significant in the synthesis of this compound-containing polysaccharides .
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used to oxidize this compound, releasing formaldehyde and glyoxalate.
Reduction: Sodium borohydride is used to reduce this compound, yielding glucitol and 3-O-methylglucose.
Substitution: The Mukaiyama glycosidation reaction involves the use of Mukaiyama acid to couple glycosyl donors with glycosyl acceptors.
Major Products:
Oxidation: Formaldehyde and glyoxalate.
Reduction: Glucitol and 3-O-methylglucose.
Substitution: this compound-containing polysaccharides.
科学的研究の応用
6-O-Methylglucose has a wide range of applications in scientific research:
類似化合物との比較
3-O-Methylglucose: Phosphorylated by hexokinase but not perceived as a sugar in plants.
3-O-Methylmannose: Found in polymethylated polysaccharides in mycobacteria.
特性
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-methoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-3-5(10)7(12)6(11)4(9)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHNQKKLOLZRQE-BDVNFPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179355 | |
| Record name | 6-O-Methylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-70-3 | |
| Record name | 6-O-Methyl-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-Methylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-Methylglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-O-Methylglucose?
A1: The molecular formula of this compound is C7H14O6, and its molecular weight is 194.18 g/mol. [, , ]
Q2: Where is this compound naturally found?
A2: this compound is primarily found as a component of specific polysaccharides in mycobacteria, a diverse group of bacteria that includes the causative agent of tuberculosis. [, , ]
Q3: Are there different types of polysaccharides containing this compound in mycobacteria?
A3: Yes, mycobacteria produce two main types of polymethylated polysaccharides containing this compound: this compound lipopolysaccharides (mGLPs) and 3-O-methylmannose polysaccharides (MMPs). [, , ]
Q4: What is the proposed biological role of this compound-containing polysaccharides in mycobacteria?
A4: While their exact functions are still under investigation, mGLPs and MMPs are proposed to play roles in regulating fatty acid metabolism within mycobacteria, potentially influencing cell wall synthesis and other crucial processes. [, , ]
Q5: How do these polysaccharides interact with fatty acids?
A5: Research suggests that both mGLPs and MMPs can form stable 1:1 complexes with fatty acyl chains, likely through hydrophobic interactions between the fatty acid chains and the methylated sugar residues of the polysaccharides. [, , ]
Q6: Does the length of the fatty acid chain influence this interaction?
A6: Yes, studies with synthetic analogs indicate that the binding affinity of this compound-containing polysaccharides to fatty acids varies with chain length. The strongest interactions are observed with fatty acids containing around 16-18 carbons. []
Q7: Do these polysaccharides interact with fatty acyl-CoA derivatives?
A7: Yes, research has demonstrated that both MMP and mGLP form complexes with fatty acyl-CoA derivatives. The stability of these complexes allows for their detection through methods like Sephadex chromatography. []
Q8: Do this compound-containing lipopolysaccharides have any known immunological activity?
A8: Yes, recent studies have shown that mGLP from Mycobacterium tuberculosis can specifically activate a subset of protective γ9δ2 T cells. These cells play a critical role in the immune response against mycobacterial infections. [, ]
Q9: Is the acylation of mGLP important for its ability to activate γ9δ2 T cells?
A9: Yes, studies indicate that the acylated glucosyl residues, particularly those at the nonreducing terminus of mGLP, are crucial for its ability to stimulate γ9δ2 T cells. []
Q10: What are the implications of mGLP's ability to activate γ9δ2 T cells?
A10: This finding has significant implications for the development of novel tuberculosis vaccines and immunotherapies. Targeting and enhancing this specific immune response could lead to more effective strategies for combating the disease. []
Q11: What analytical techniques are used to characterize this compound and its containing polysaccharides?
A11: Researchers use a combination of techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation methods, to elucidate the structure and composition of this compound-containing polysaccharides. [, , , ]
Q12: What are some potential future directions for research on this compound and related compounds?
A12: Future research could focus on:
Q13: Are there potential applications of this compound in drug development?
A14: The unique immunological properties of mGLP make it a promising target for developing novel vaccines and immunotherapies, particularly for tuberculosis. Further research on its structure-activity relationship and the development of effective delivery systems could pave the way for its clinical translation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


